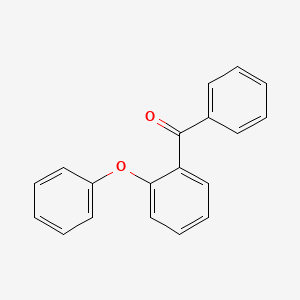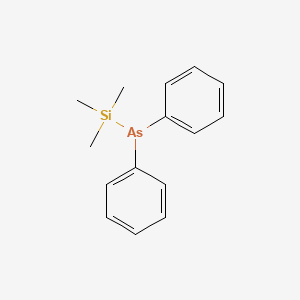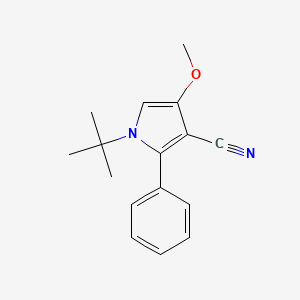
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, a phenyl group, and a carbonitrile group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. Another approach is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . Additionally, the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction temperatures plays a crucial role in the efficiency of the synthesis. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as sodium L-ascorbate and CuBr are employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitrogen atom in the pyrrole ring, electrophilic substitution reactions are common. These reactions involve the replacement of a hydrogen atom with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Substitution: The presence of the methoxy and carbonitrile groups allows for nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens, nitro groups, and acyl groups.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules . The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A compound with a similar tert-butyl group but different functional groups and structure.
1-(tert-Butyl)-2,5-dimethyl-3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Another pyrrole derivative with different substituents.
Uniqueness
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and carbonitrile groups, along with the tert-butyl and phenyl groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51597-35-4 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methoxy-2-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)18-11-14(19-4)13(10-17)15(18)12-8-6-5-7-9-12/h5-9,11H,1-4H3 |
Clave InChI |
PVXZMMMKJVKQJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



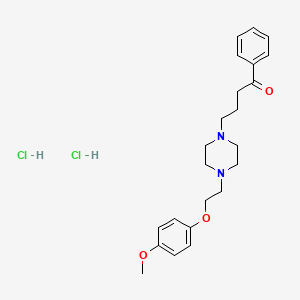
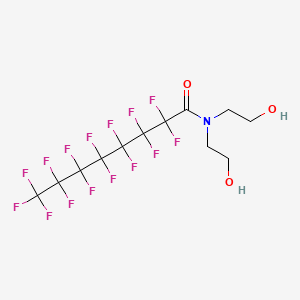
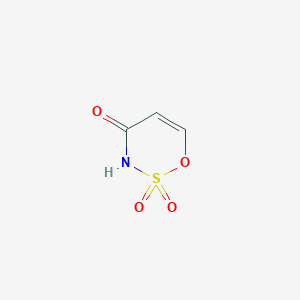
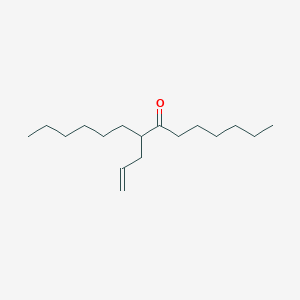



![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
